molecular formula C7H8ClNOS B1348174 2-chloro-N-(thiophen-2-ylmethyl)acetamide CAS No. 21403-27-0

2-chloro-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B1348174
CAS RN: 21403-27-0
M. Wt: 189.66 g/mol
InChI Key: QCBIGIIQNNEGTC-UHFFFAOYSA-N
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Description

2-Chloro-N-(thiophen-2-ylmethyl)acetamide (CTA) is a synthetic compound that has been studied for its potential applications in the fields of pharmacology and biochemistry. CTA is an organochloro compound that contains a thiophene ring and a methyl acetamide group. It has been studied for its potential to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. CTA has also been studied for its potential as a therapeutic agent for treating various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Herbicide Development and Use

2-chloro-N-(thiophen-2-ylmethyl)acetamide derivatives are primarily studied in the context of their use as herbicides. For example, the chloroacetamides alachlor and metazachlor are selective pre-emergent or early post-emergent herbicides used to control annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989). This indicates a significant application of this compound derivatives in agricultural science, specifically in the development of effective herbicides.

Metabolism Studies

Research into the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, has been conducted to understand their biological effects and pathways. For example, Coleman et al. (2000) studied the metabolism of various chloroacetamide herbicides in human and rat liver microsomes, revealing insights into the enzymatic pathways involved in the metabolism of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000). This type of research is crucial for assessing the safety and environmental impact of these herbicides.

Antimicrobial and Anticancer Applications

There is growing interest in the potential antimicrobial and anticancer applications of this compound derivatives. For instance, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, Duran and Demirayak (2012) synthesized derivatives with reasonable anticancer activity against various human tumor cell lines, highlighting the compound's potential in medicinal chemistry (Duran & Demirayak, 2012).

Optoelectronic Properties

The optoelectronic properties of this compound derivatives have been explored, particularly in the context of conducting polymers. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resultant conducting polymers (Camurlu & Guven, 2015). This research contributes to the development of novel materials with potential applications in electronics and photonics.

properties

IUPAC Name

2-chloro-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBIGIIQNNEGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365202
Record name 2-chloro-N-(thiophen-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21403-27-0
Record name 2-Chloro-N-(2-thienylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21403-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(thiophen-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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